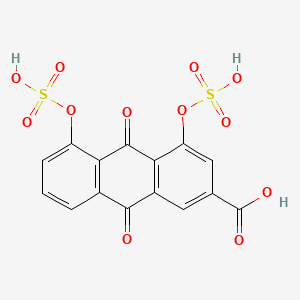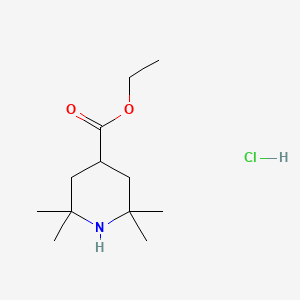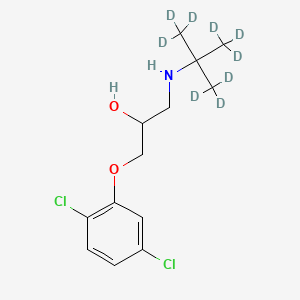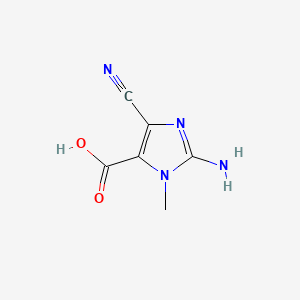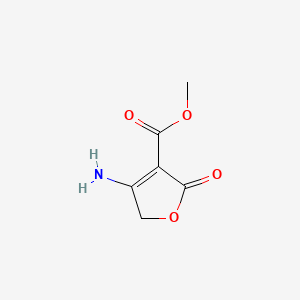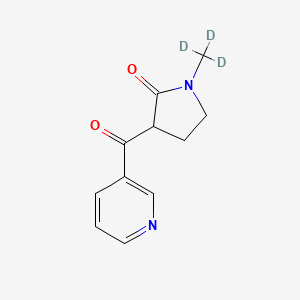
1-Stearoyl-rac-glycerol-13C3,d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1-Stearoyl-rac-glycerol-13C3,d5 can be synthesized through various synthetic routes. One common method involves the esterification of stearic acid with glycerol in the presence of a catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-Stearoyl-rac-glycerol-13C3,d5 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form stearic acid and glycerol derivatives.
Reduction: Reduction reactions can convert it into different glycerol esters.
Substitution: It can undergo substitution reactions where the stearoyl group is replaced by other acyl groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acyl chlorides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Stearoyl-rac-glycerol-13C3,d5 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is utilized in metabolic research to study metabolic pathways in vivo.
Medicine: It is employed in the development of drug delivery vehicles such as nanoparticles and microemulsions.
Industry: The compound is used in the production of various lipid-based products and formulations.
Mécanisme D'action
The mechanism of action of 1-Stearoyl-rac-glycerol-13C3,d5 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. Additionally, it can serve as a substrate for enzymes involved in lipid metabolism, influencing various metabolic pathways.
Comparaison Avec Des Composés Similaires
1-Stearoyl-rac-glycerol-13C3,d5 can be compared with other similar compounds such as:
1-Monostearin: A non-labeled form of the compound with similar chemical properties but without the stable isotope labeling.
1-Oleoyl-rac-glycerol: Another glycerol ester with an oleoyl group instead of a stearoyl group, exhibiting different physical and chemical properties.
1-Palmitoyl-rac-glycerol: A glycerol ester with a palmitoyl group, used in similar applications but with different reactivity and stability.
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in various research applications.
Propriétés
Numéro CAS |
1330171-24-8 |
|---|---|
Formule moléculaire |
C21H42O4 |
Poids moléculaire |
366.571 |
Nom IUPAC |
[(2R)-1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl] octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m1/s1/i18+1D2,19+1D2,20+1D |
Clé InChI |
VBICKXHEKHSIBG-NZWLKZTNSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Synonymes |
Octadecanoic Acid 2,3-Dihydroxypropyl-13C3,d5 Ester; 1-Monostearin-13C3,d5; (+/-)-2,3-Dihydroxypropyl-13C3,d5 Octadecanoate; 1-Glyceryl-13C3,d5 Stearate; 1-Monooctadecanoylglycerol-13C3,d5; Aldo 33-13C3,d5; Aldo MSD-13C3,d5; NSC 3875-13C3,d5; Sandin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


